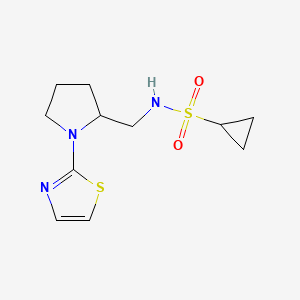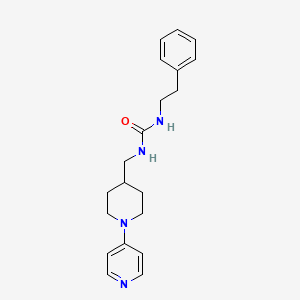
Methyl 4-bromo-5-fluoro-2-methoxybenzoate
Übersicht
Beschreibung
“Methyl 4-bromo-5-fluoro-2-methoxybenzoate” is a chemical compound with the molecular formula C9H8BrFO3 . It has a molecular weight of 263.06 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H8BrFO3/c1-13-8-4-7 (11)6 (10)3-5 (8)9 (12)14-2/h3-4H,1-2H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 263.06 . The compound should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Environmental Monitoring and Human Exposure
Research studies have examined the occurrence and human exposure to parabens, compounds structurally related to Methyl 4-bromo-5-fluoro-2-methoxybenzoate, in indoor dust across various countries, including the United States and several East Asian countries. These studies reveal the widespread presence of parabens in indoor environments and estimate daily intake via dust ingestion, highlighting concerns about chronic exposure to these chemicals in both children and adults (Wang et al., 2012). Such research underscores the importance of monitoring environmental contaminants and assessing their potential health impacts.
Toxicology and Human Health
Several studies have focused on the toxicological aspects and human health implications of parabens, which share functional groups with this compound. Investigations into the urinary profiles of parabens in children and adults have provided insights into the body's metabolism and excretion of these compounds, further informing risk assessments related to exposure (Wang et al., 2013). Such studies are crucial for understanding the biological fate of similar compounds and their potential health effects.
Analytical Chemistry Applications
In analytical chemistry, compounds like this compound may be used as reference standards or reagents in the development of analytical methods for detecting related compounds in biological and environmental samples. For instance, the detection and quantification of parabens in foodstuffs and personal care products require sensitive and specific analytical techniques, which could involve the use of structurally related compounds for method development and calibration (Liao et al., 2013).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
methyl 4-bromo-5-fluoro-2-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO3/c1-13-8-4-6(10)7(11)3-5(8)9(12)14-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPUNEHFHYGOIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OC)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2970088.png)


![Ethyl 3-(4-chlorophenyl)-5-[(3,5-dimethoxybenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2970094.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2970096.png)
![1-(4-Fluorophenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine](/img/structure/B2970100.png)

![1-[5-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylurea](/img/structure/B2970102.png)



![({2-oxo-3-[4-(trifluoromethoxy)phenyl]-2H-chromen-7-yl}oxy)acetic acid](/img/structure/B2970109.png)